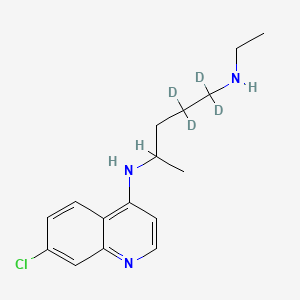

Desethyl Chloroquine-d4

Description

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-AUHPCMSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675789 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-72-9 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desethyl Chloroquine-d4: A Technical Guide for Researchers

An In-depth Whitepaper on its Core Applications in Drug Research and Development

Introduction

Desethyl Chloroquine-d4 is a deuterated analog of Desethyl Chloroquine, the primary active metabolite of the well-known antimalarial and antirheumatic drug, Chloroquine.[1][2][3][4][5] Its significance in the scientific community, particularly for researchers, scientists, and drug development professionals, lies in its crucial role as an internal standard for quantitative bioanalytical studies.[6] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal tool for mass spectrometry-based assays, ensuring accuracy and precision in the quantification of Chloroquine and its metabolites in complex biological matrices.[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, its use in research with detailed experimental protocols, and relevant quantitative data.

Chemical Properties and Synthesis

This compound is a stable, isotopically labeled form of Desethyl Chloroquine. The deuterium labeling is typically on the ethyl group of the side chain.

| Property | Value | Reference |

| Chemical Name | N4-(7-Chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine-d4 | [5] |

| Synonyms | Deethylchloroquine-d4; Monodeethylchloroquine-d4 | [5] |

| CAS Number | 1189971-72-9 | [2] |

| Molecular Formula | C16H18D4ClN3 | [5] |

| Molecular Weight | 295.84 g/mol | [5] |

| Appearance | Pale Yellow Thick Oil | [2] |

Role in Research: An Indispensable Internal Standard

The primary application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Internal standards are essential in quantitative analysis to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the results.

This compound is the ideal internal standard for the quantification of Desethyl Chloroquine and often for Chloroquine itself due to its chemical and physical similarities to the analytes. Its deuteration ensures that it co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer, while being distinguishable by its higher mass-to-charge ratio (m/z).

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of Chloroquine and Desethyl Chloroquine in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is commonly used for plasma, serum, and whole blood samples.[8]

-

To 50 µL of the biological sample in a microcentrifuge tube, add 150 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of this compound.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method for the analysis of Chloroquine and Desethyl Chloroquine.[9][10][11]

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX SB-C8, 3.5 µm, 2.1 x 150 mm or equivalent |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 95% B over 4 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex API 5000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Chloroquine: 320.2 → 247.1; Desethyl Chloroquine: 292.2 → 179.1; this compound: 296.2 → 183.1 |

Quantitative Data

The use of this compound as an internal standard has enabled the generation of precise pharmacokinetic data for Chloroquine and its primary metabolite. The following table summarizes key pharmacokinetic parameters of Desethyl Chloroquine from a study in pregnant and non-pregnant women receiving Chloroquine.[6]

| Parameter | Non-pregnant Women (Median) | Pregnant Women (Median) |

| Cmax (µg/L) | 211 | 148 |

| Tmax (days) | 1.8 | 1.8 |

| AUC0-∞ (µg.day/L) | 3381 | 1872 |

| t1/2β (days) | 9.8 | 10.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2β: Elimination half-life.

Mandatory Visualizations

Signaling Pathway: Metabolism of Chloroquine

Caption: Metabolic pathway of Chloroquine to its metabolites.[12][13][14]

Experimental Workflow: Bioanalytical Quantification

Caption: A typical workflow for quantifying analytes in biological samples.

Logical Relationship: Calibration Curve with Internal Standard

Caption: Conceptual diagram of a calibration curve using an internal standard.[15][16][17]

Conclusion

This compound is a vital tool for researchers engaged in the pharmacokinetic and metabolic studies of Chloroquine. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification of Chloroquine and its metabolites in various biological fluids. The methodologies and data presented in this guide underscore its importance and provide a foundational understanding for its application in drug development and clinical research. The continued availability of high-quality deuterated standards like this compound will be instrumental in advancing our understanding of drug disposition and ensuring the safe and effective use of therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 1189971-72-9 [chemicalbook.com]

- 3. Desethyl chloroquine | 1476-52-4 | FD21174 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

Desethyl Chloroquine-d4 chemical properties and structure

An In-depth Technical Guide to Desethyl Chloroquine-d4

Introduction

This compound is the deuterated form of Desethylchloroquine, the major active metabolite of the antimalarial drug Chloroquine[1][2][3]. Due to its isotopic labeling, it serves as an ideal internal standard for the quantification of Desethylchloroquine in biological matrices during pharmacokinetic and metabolic studies, typically employing liquid chromatography-mass spectrometry (LC-MS/MS)[4]. This guide provides a comprehensive overview of its chemical properties, structure, metabolic formation, and application in analytical protocols.

Chemical Properties and Structure

This compound is characterized as a pale yellow, thick oil under standard conditions[2][5]. For stability, it should be stored in a refrigerator at 2-8°C under an inert, hygroscopic atmosphere[2].

Quantitative Data Summary

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1189971-72-9 | [2][3][5][6] |

| Molecular Formula | C₁₆H₁₈D₄ClN₃ | [2][3][6][7] |

| Molecular Weight | 295.84 g/mol | [2][3][6] |

| Accurate Mass | 295.1753 | [3] |

| Appearance | Pale Yellow Thick Oil | [2][5] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |

| Unlabeled CAS No. | 1476-52-4 | [3] |

Chemical Structure

-

IUPAC Name : N4-(7-Chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine-d4[2]

-

Synonyms : Deethylchloroquine-d4, Monodeethylchloroquine-d4, NSC 13254-d4[2]

-

SMILES : [2H]C([2H])(CC(C)Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NCC[3]

-

InChI : InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2[3]

Caption: 2D Chemical Structure of this compound.

Metabolic Pathway: Formation from Chloroquine

Desethylchloroquine is the primary active metabolite of Chloroquine[1]. This metabolic conversion occurs in the liver through a process of dealkylation. The reaction is primarily catalyzed by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4, with minor contributions from CYP2D6[1].

Caption: Metabolic conversion of Chloroquine to Desethylchloroquine.

Experimental Protocols

This compound is frequently used as an internal standard in bioanalytical methods. Below is a detailed methodology for the quantification of Chloroquine and its metabolite, Desethylchloroquine, in human whole blood using LC-MS/MS[4].

Method: LC-MS/MS Quantification in Whole Blood

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Aliquot 50 μl of whole blood into a 96-well plate.

-

Add 100 μl of water containing the internal standard, Desethylchloroquine-d4 (25.8 ng/ml).

-

Add 450 μl of 20 mM ammonium carbonate.

-

Mix the plate at 1000 rpm for 2 minutes and then centrifuge at 1100 × g for 2 minutes.

-

Condition a CBA-fixed SPE 96-well plate with 1 ml of methanol, followed by 1 ml of 20 mM ammonium carbonate.

-

Load the prepared samples onto the SPE plate.

-

Wash the wells with appropriate solvents to remove interferences.

-

Elute the analytes from the SPE plate.

-

Dry the eluted samples.

-

Reconstitute the dried samples in 800 μl of the mobile phase: a mixture of acetonitrile and 20 mM ammonium formate with 1% formic acid (15:85, v/v)[4].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.

-

Quantification Mode : Selected Reaction Monitoring (SRM).

-

SRM Transitions :

-

Desethylchloroquine : m/z 292.2 > 179.1

-

Desethylchloroquine-d4 (Internal Standard) : m/z 296.15 > 118.15

-

-

Collision Energy : Set to 29 V for all compounds[4].

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample extraction and matrix effects, ensuring high sensitivity, accuracy, and robustness of the assay[4].

Caption: Workflow for quantification of Desethylchloroquine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1189971-72-9 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound - CAS - 1476-52-4 (non-d) | Axios Research [axios-research.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Desethyl Chloroquine-d4

Introduction

Desethyl Chloroquine is the major active metabolite of Chloroquine, an antimalarial drug also used in the treatment of autoimmune diseases.[1] The metabolic process involves dealkylation, primarily carried out by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] this compound is a stable, deuterium-labeled isotopologue of Desethyl Chloroquine. Its increased molecular weight allows it to be distinguished from the endogenous compound by mass spectrometry. This property makes it an ideal internal standard for quantitative bioanalytical studies, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to accurately determine the concentration of Chloroquine and its metabolites in biological matrices like whole blood, plasma, and dried blood spots.[2] This guide provides a detailed overview of the synthesis and characterization of this compound.

Metabolic Pathway of Chloroquine

Chloroquine undergoes N-de-ethylation in the liver to form its primary active metabolite, Desethylchloroquine. This biotransformation is crucial for understanding the drug's overall pharmacokinetics and efficacy.

Synthesis of this compound

The synthesis of deuterated metabolites of chloroquine is a multi-step process. The following workflow outlines a general synthetic scheme adapted from described methods for creating deuterium-labeled Chloroquine analogues. The key step involves the use of a deuterated reagent to introduce the stable isotopes.

Experimental Protocol: Synthesis

A detailed synthesis for deuterium-labeled chloroquine metabolites has been described, which can be adapted for this compound. The process generally involves the nucleophilic substitution of the chlorine atom in 4,7-dichloroquinoline with a suitable deuterated amine side-chain.

-

Preparation of the Side-Chain : A deuterated precursor, such as [2H4]2-bromoethanol, can be reacted with an appropriate amine to build the deuterated side chain.

-

Condensation Reaction : 4,7-dichloroquinoline is reacted with the deuterated amine side-chain at an elevated temperature (e.g., 140 °C) for several hours.

-

Workup and Crystallization : The reaction mixture is cooled and poured into water to induce crystallization of the crude product.

-

Purification : The resulting solid is collected by filtration and washed thoroughly. Further purification is achieved by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by High-Performance Liquid Chromatography (HPLC) to yield the final product with high chemical purity.

Characterization of this compound

Following synthesis, the compound is rigorously characterized to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Data Summary

The table below summarizes the key characterization data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₈D₄ClN₃ | [3] |

| Molecular Weight | 295.84 g/mol | [3][4] |

| CAS Number | 1189971-72-9 | [3][4] |

| Appearance | Pale Yellow Thick Oil | [3][5] |

| Chemical Purity (HPLC) | >98% | |

| Deuterium Enrichment (MS) | >98% | |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | [3] |

Experimental Protocol: LC-MS/MS Analysis

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Desethyl Chloroquine in biological samples.

-

Sample Preparation :

-

Aliquots of the biological matrix (e.g., 50 μL of whole blood) are placed into a 96-well plate.[2]

-

An internal standard working solution containing a known concentration of this compound (e.g., 25.8 ng/mL) is added.[2]

-

Proteins are precipitated and the analyte is extracted using an organic solvent (e.g., acetonitrile-water with 0.5% formic acid).[2]

-

The plate is mixed and centrifuged to pellet the precipitated proteins.[2]

-

-

Chromatographic Separation : The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from other matrix components.

-

Mass Spectrometric Detection : The column eluent is introduced into a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Mass Spectrometry Data

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Desethylchloroquine | 292.2 | 179.1 | 29 |

| Desethylchloroquine-d4 | 296.15 | 118.15 | 29 |

Table data sourced from a high-sensitivity LC-MS/MS method.[2]

Application Workflow: Bioanalytical Quantification

The use of this compound as an internal standard is a critical component of high-throughput bioanalytical workflows for pharmacokinetic studies. It corrects for variability in sample extraction and potential matrix effects, ensuring accurate quantification.

This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while requiring careful control of conditions to ensure high isotopic enrichment, results in a reliable internal standard. Proper characterization via HPLC and mass spectrometry confirms its purity and suitability for use in sensitive LC-MS/MS assays, enabling the accurate quantification of Chloroquine's primary metabolite in complex biological matrices.

References

- 1. caymanchem.com [caymanchem.com]

- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | 1189971-72-9 [chemicalbook.com]

Desethylchloroquine-d4 as a Metabolite of Chloroquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desethylchloroquine, the primary active metabolite of the antimalarial drug Chloroquine, with a special focus on the application of its deuterated analog, Desethylchloroquine-d4, in bioanalytical methodologies. This document delves into the metabolic pathways, pharmacokinetic properties, and detailed experimental protocols for the quantification of these compounds, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and clinical trial analysis.

Introduction to Chloroquine and its Metabolism

Chloroquine, a 4-aminoquinoline compound, has long been a cornerstone in the treatment and prophylaxis of malaria.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the human body. The primary metabolic pathway for Chloroquine is N-dealkylation, a process predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. This biotransformation leads to the formation of two main metabolites: Desethylchloroquine (DCQ) and Bisdesethylchloroquine (BDCQ).[2][3] Of these, Desethylchloroquine is the major and pharmacologically active metabolite.[3][4][5]

The formation of Desethylchloroquine from Chloroquine is a critical step in understanding the overall pharmacological profile of the parent drug. Desethylchloroquine itself exhibits antiplasmodic activity and contributes to the therapeutic and toxicological effects observed after Chloroquine administration.[6]

The Metabolic Pathway of Chloroquine to Desethylchloroquine

The conversion of Chloroquine to Desethylchloroquine is primarily mediated by specific isoforms of the cytochrome P450 enzyme system. In vitro studies utilizing human liver microsomes and recombinant human P450s have identified CYP2C8 and CYP3A4/5 as the major enzymes responsible for the N-deethylation of Chloroquine.[2][7][8] While other isoforms like CYP1A2, CYP2C19, and CYP2D6 can also contribute to this metabolic step, their role is considered to be of a lesser extent at therapeutically relevant concentrations.[2][7]

The enzymatic reaction involves the removal of one of the N-ethyl groups from the side chain of the Chloroquine molecule. This process can be visualized as a single-step enzymatic conversion, as illustrated in the following diagram.

Pharmacokinetic Properties of Desethylchloroquine

Understanding the pharmacokinetic profile of Desethylchloroquine is crucial for evaluating the overall disposition of Chloroquine. Desethylchloroquine exhibits a long terminal elimination half-life, similar to its parent compound, ranging from 20 to 60 days.[3][4] This prolonged presence in the body contributes significantly to the long-lasting prophylactic and therapeutic effects of Chloroquine.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Chloroquine and its primary metabolite, Desethylchloroquine, compiled from various studies.

| Parameter | Chloroquine | Desethylchloroquine | Biological Matrix | Study Population | Citation |

| Elimination Half-life (t½) | 20 - 60 days | 20 - 60 days | Plasma/Whole Blood | Humans | [3][4] |

| Plasma Protein Binding | 46% - 79% | Not specified | Plasma | Humans | [1] |

| Metabolite to Parent Drug Ratio (AUC) | - | 0.29 - 0.90 | Plasma | Healthy Subjects & Malaria Patients | [9] |

| Concentration relative to Chloroquine | - | Reaches up to 40% of Chloroquine concentrations | Plasma/Whole Blood | Humans | [3][4] |

| Apparent Km (for DCQ formation) | 444 ± 121 µM | - | Human Liver Microsomes | In vitro | [7] |

| Apparent Vmax (for DCQ formation) | 617 ± 128 pmol/min/mg protein | - | Human Liver Microsomes | In vitro | [7] |

The Role of Desethylchloroquine-d4 in Bioanalysis

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for accurate and precise quantification of analytes in complex biological matrices.[10][11][12] Desethylchloroquine-d4, a deuterated analog of Desethylchloroquine, serves as an ideal internal standard for the quantification of Desethylchloroquine.

The rationale for using a deuterated internal standard lies in its chemical and physical properties. Desethylchloroquine-d4 is chemically identical to Desethylchloroquine, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation.[13][14] However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential detection enable the correction for any analyte loss during sample processing and for variations in instrument response, leading to highly reliable and reproducible quantitative data.[13][15]

Experimental Protocols for Quantification

The quantification of Chloroquine and Desethylchloroquine in biological samples is most commonly and accurately achieved using LC-MS/MS. The following sections outline a typical experimental workflow and specific methodological details.

Experimental Workflow

The general workflow for the analysis of Chloroquine and Desethylchloroquine from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodologies

The following tables provide specific details for the LC-MS/MS based quantification of Chloroquine and Desethylchloroquine.

Table 1: Sample Preparation

| Step | Whole Blood | Plasma | Dried Blood Spots (DBS) | Citation |

| Sample Volume | 50 µL | 100 µL | 15 µL (punched discs) | [15] |

| Internal Standard Spiking | Desethylchloroquine-d4 (25.8 ng/mL) & Chloroquine-d4 (72.5 ng/mL) in water | Desethylchloroquine-d4 (48.1 ng/mL) & Chloroquine-d4 (22.7 ng/mL) in 0.5 M Ammonium Hydroxide | Desethylchloroquine-d4 (3.4 ng/mL) & Chloroquine-d4 (9.6 ng/mL) in Acetonitrile-water with 0.5% formic acid (50-50, v/v) | [15] |

| Extraction Method | Solid Phase Extraction (SPE) with carboxylic acid bonded sorbent | Supported Liquid Extraction (SLE) | Protein Precipitation | [15] |

| Reconstitution Solvent | Acetonitrile-ammonium formate 20 mM with 1% formic acid (15/85, v/v) | Acetonitrile-ammonium formate 20 mM with 1% formic acid (15/85, v/v) | Acetonitrile-ammonium formate 20 mM with 1% formic acid (15/85, v/v) | [15] |

Table 2: LC-MS/MS Parameters

| Parameter | Setting | Citation |

| LC System | HPLC or UPLC system | [15] |

| Column | Reverse phase column (e.g., C18) | [15] |

| Mobile Phase | Acetonitrile and Ammonium Formate buffer with Formic Acid | [15] |

| MS System | Triple quadrupole mass spectrometer | [15] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [15] |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [15] |

| SRM Transitions (m/z) | ||

| Chloroquine | 320.2 > 247.2 | [15] |

| Chloroquine-d4 | 324.3 > 146.3 | [15] |

| Desethylchloroquine | 292.2 > 179.1 | [15] |

| Desethylchloroquine-d4 | 296.15 > 118.15 | [15] |

| Collision Energy | 29 V for all compounds | [15] |

Table 3: Method Validation Parameters

| Parameter | Whole Blood | Plasma | Dried Blood Spots (DBS) | Citation |

| Calibration Curve Range (ng/mL) | CQ: 2.56–1220DCQ: 3.36–1220 | CQ: 1.41–610DCQ: 1.41–610 | CQ: 1.82–1552DCQ: 2.95–1552 | [15] |

| Limit of Detection (LOD) (ng/mL) | CQ: 2.63DCQ: Not specified | CQ: 1.45DCQ: Not specified | CQ: 1.95DCQ: Not specified | [16] |

| Recovery | CQ: 78-82%DCQ: 99-102% | CQ: 90-91%DCQ: 84-91% | Not specified | [15] |

Conclusion

Desethylchloroquine is a major, pharmacologically active metabolite of Chloroquine, and its formation is a key aspect of the parent drug's disposition. The use of Desethylchloroquine-d4 as an internal standard in LC-MS/MS methods has become the gold standard for its accurate and precise quantification in various biological matrices. The detailed methodologies and data presented in this guide provide a robust foundation for researchers and scientists involved in the study of Chloroquine and its metabolites, facilitating further research in drug development, clinical pharmacology, and therapeutic drug monitoring.

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. m.youtube.com [m.youtube.com]

- 15. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing and Application of Desethyl Chloroquine-d4

For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is paramount for accurate bioanalytical studies. This guide provides an in-depth overview of commercial suppliers of Desethyl Chloroquine-d4, its key quantitative specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies.

Commercial Suppliers and Quantitative Data

This compound is available from several reputable suppliers of reference standards and research chemicals. While specific details such as isotopic enrichment may require direct inquiry or consultation of the Certificate of Analysis (CoA), the following table summarizes publicly available quantitative data to facilitate a comparative assessment.

| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Form |

| LGC Standards (incorporating Toronto Research Chemicals) | TRC-C379967 / 1189971-72-9 | C₁₆H₁₈D₄ClN₃ | 295.84 | >95% (HPLC)[1] | Neat |

| Pharmaffiliates | PA STI 027050 / 1189971-72-9 | C₁₆H₁₈D₄ClN₃ | 295.84 | Information available upon request | Pale Yellow Thick Oil[2] |

| Cayman Chemical | CAY30907-1 mg / 1476-52-4 (non-d) | C₁₆H₂₂ClN₃ (non-d) | 291.8 (non-d) | ≥95%[3] | Solid |

| Axios Research | AR-C02463 / 1476-52-4 (non-d) | C₁₆H₁₈D₄ClN₃ | 295.85 | Fully characterized | Not specified |

Note: Researchers should always request a lot-specific Certificate of Analysis from the supplier to obtain precise data on chemical and isotopic purity.

Experimental Protocol: Quantification of Chloroquine and Desethylchloroquine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methodologies for the bioanalysis of chloroquine and its metabolites. This compound serves as an ideal internal standard (IS) for the quantification of Desethyl Chloroquine due to its similar chemical properties and distinct mass-to-charge ratio (m/z).

Materials and Reagents

-

This compound (from a reputable commercial supplier)

-

Chloroquine and Desethylchloroquine reference standards

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Cation-Exchange)

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

IS Working Solution (e.g., 50 ng/mL): Serially dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

-

Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of chloroquine and desethylchloroquine in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high concentration) by spiking blank human plasma with the analyte working solutions.

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

-

Elute the analytes and the IS with 1 mL of a 5% formic acid in methanol solution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Chloroquine: To be optimized based on instrumentation

-

Desethylchloroquine: To be optimized based on instrumentation

-

This compound: To be optimized based on instrumentation

-

-

Data Analysis

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of plasma samples using an internal standard like this compound.

Caption: Workflow for a pharmacokinetic study using this compound.

Logical Relationship in Bioanalytical Method

This diagram outlines the logical relationship between the analyte, the internal standard, and the analytical instrumentation in a typical bioanalytical method.

Caption: Analyte and internal standard relationship in LC-MS/MS.

References

Desethyl Chloroquine-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Desethyl Chloroquine-d4, a deuterated analog of the primary active metabolite of Chloroquine. It is intended to serve as a core resource for professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.

Core Compound Data

This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of Desethyl Chloroquine in complex biological matrices.

| Parameter | Value | Citation |

| CAS Number | 1189971-72-9 | |

| Molecular Formula | C₁₆H₁₈D₄ClN₃ | |

| Molecular Weight | 295.84 g/mol |

Metabolic Pathway of Chloroquine to Desethyl Chloroquine

Chloroquine undergoes hepatic metabolism to its primary active metabolite, Desethyl Chloroquine. This biotransformation is primarily mediated by several cytochrome P450 (CYP) enzymes. Understanding this pathway is critical for predicting drug-drug interactions and variability in patient response. The major contributions to this metabolic step are attributed to CYP2C8 and CYP3A4, with a lesser role played by CYP2D6.[1][2]

Caption: Metabolic pathway of Chloroquine to Desethyl Chloroquine.

Experimental Protocols for Quantification

The use of this compound as an internal standard is a common practice in bioanalytical methods for the quantification of Chloroquine and its metabolites. Below are summarized experimental protocols from published literature, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Plasma Analysis

A prevalent method for plasma sample preparation involves protein precipitation.

Protocol:

-

To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., methanol) containing the internal standard, this compound.

-

Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Allow the mixture to settle for 5 minutes at room temperature.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions for Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of Desethyl Chloroquine, using its deuterated analog as an internal standard.

| Parameter | Condition |

| LC Column | Kinetex® 2.6 µm F5 100 x 2.1 mm |

| Mobile Phase | Isocratic elution with a suitable solvent system |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Desethyl Chloroquine | 292.2 | 179.1 |

| This compound | 296.15 | 118.15 |

Note: The specific mobile phase composition and gradient may vary depending on the laboratory and instrumentation. The provided MRM transitions are examples and may require optimization.[3]

Quantitative Data Summary

The following table presents a summary of pharmacokinetic parameters for Desethyl Chloroquine from a study in patients with P. vivax malaria compared to healthy subjects after a standard oral dosage regimen of chloroquine.[4]

| Parameter (Median) | Patients with P. vivax Malaria | Healthy Subjects |

| AUC(0,28d) of Desethyl Chloroquine (µg·h/mL) | 170 | 77 |

| AUC(0,28d) Ratio (DECQ/CQ) | 0.67 | 0.51 |

This data highlights the altered pharmacokinetic profile of Desethyl Chloroquine in a disease state compared to healthy individuals.

Experimental Workflow for Bioanalytical Method

The logical flow for a typical bioanalytical study involving the quantification of Desethyl Chloroquine is depicted below.

Caption: General workflow for bioanalytical quantification.

References

- 1. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Chloroquine in Human Plasma by LC-MS/MS Using Desethylchloroquine-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroquine is a 4-aminoquinoline drug historically used for the prevention and treatment of malaria.[1][2] It also possesses immunomodulatory properties, leading to its investigation for other conditions. The primary active metabolite of chloroquine is desethylchloroquine.[1] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving chloroquine. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chloroquine in human plasma, utilizing its deuterated analogue, desethylchloroquine-d4, as an internal standard to ensure accuracy and precision.

The developed method employs a simple sample preparation technique, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry. This approach offers high selectivity and sensitivity, making it suitable for routine analysis of a large number of clinical samples.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the LC-MS/MS method for chloroquine and its metabolite, desethylchloroquine. These values are representative of typical method performance and may vary based on specific instrumentation and laboratory conditions.

| Parameter | Chloroquine | Desethylchloroquine |

| Linearity Range | 0.2 - 1,000 ng/mL | 0.4 - 1,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.4 ng/mL |

| Intra-batch Precision (%CV) | < 15% | < 15% |

| Inter-batch Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Extraction Recovery | 89.34 - 108.42% | 89.34 - 108.42% |

Data compiled from multiple sources demonstrating typical performance.[3]

Experimental Protocols

This section provides a detailed methodology for the quantification of chloroquine in human plasma.

Materials and Reagents

-

Chloroquine and Desethylchloroquine reference standards

-

Desethylchloroquine-d4 (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium hydroxide

-

Human plasma (with EDTA as anticoagulant)

Standard and Working Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of chloroquine, desethylchloroquine, and desethylchloroquine-d4 in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[4] Store at -80°C.

-

Working Solutions: Prepare serial dilutions of the chloroquine and desethylchloroquine stock solutions in a 50:50 (v/v) acetonitrile-water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the desethylchloroquine-d4 stock solution in water to achieve a final concentration of approximately 25-50 ng/mL.

Sample Preparation (Supported Liquid Extraction - SLE)

-

Aliquot 100 µL of plasma samples, calibration standards, or QC samples into a 96-well plate.

-

Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (desethylchloroquine-d4).[1]

-

Mix the plate for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 1100 x g for 2 minutes.[1]

-

Transfer 200 µL of the supernatant to a supported liquid extraction (SLE) 96-well plate.[1]

-

Apply a vacuum of 3-4 in Hg for 30 seconds to allow the sample to absorb into the sorbent.[1]

-

Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.[5]

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C8 or C18 reversed-phase column (e.g., ZORBAX SB-C8, 3.5 µm, 2.1 x 150 mm) is suitable for separation.[6]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in methanol.[5]

-

Flow Rate: 0.40 mL/min.[5]

-

Injection Volume: 5 µL.[5]

-

Column Temperature: 40°C.

-

Gradient Elution: A gradient program should be optimized to ensure the separation of chloroquine and desethylchloroquine from endogenous plasma components. A typical run time is around 6.5 minutes.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Collision Energy: Optimized for each transition, typically around 29 V.[1]

Data Analysis

The concentration of chloroquine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.

Visualizations

Caption: Workflow for LC-MS/MS analysis of Chloroquine.

References

- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Desethylchloroquine in Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of desethylchloroquine (DCQ), the major active metabolite of chloroquine, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (desethylchloroquine-d4) for accurate and precise measurement. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving chloroquine administration.

Introduction

Desethylchloroquine is the primary active metabolite of chloroquine, an antimalarial drug.[1] Monitoring its concentration in plasma is crucial for assessing treatment efficacy, patient compliance, and pharmacokinetic profiles.[2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and the small sample volumes required.[1] The use of a deuterated internal standard, such as desethylchloroquine-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[1] This document provides a detailed protocol for the quantification of desethylchloroquine in human plasma, validated in accordance with regulatory guidelines.

Experimental

Materials and Reagents

-

Desethylchloroquine hydrochloride

-

Desethylchloroquine-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Ammonium carbonate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

Stock and Working Solutions

Stock solutions of desethylchloroquine and desethylchloroquine-d4 (1 mg/mL) were prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.5% formic acid.[1] These stocks were stored at -80°C.[1] Working solutions were prepared by diluting the stock solutions in a 50:50 (v/v) acetonitrile-water mixture.[1] Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for sample cleanup.

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (desethylchloroquine-d4) at a concentration of 48.1 ng/mL.[1]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) method can be utilized for cleaner extracts, particularly for complex matrices.[1][3][4]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Kinetex 2.6 µm F5, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 20°C |

| Injection Volume | 10 µL |

| Gradient | As described in the referenced method |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 650°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Medium |

The MRM transitions for desethylchloroquine and its deuterated internal standard are critical for selective quantification.

Table 3: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| Desethylchloroquine | 292.2 | 179.1 | 29 | [1] |

| Desethylchloroquine-d4 | 296.15 | 118.15 | 29 | [1] |

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[5]

Linearity

The calibration curve was linear over the concentration range of 2.95 to 1552 ng/mL for desethylchloroquine in plasma.[1] The coefficient of determination (r²) was greater than 0.99.

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at four quality control levels: lower limit of quantification (LLOQ), low, medium, and high concentrations.

Table 4: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | 2.95 | <20% | <20% | ±20% |

| Low | 6 | <15% | <15% | ±15% |

| Medium | 60 | <15% | <15% | ±15% |

| High | 800 | <15% | <15% | ±15% |

Data presented is representative of expected performance based on similar validated methods.[4]

Recovery

The extraction recovery of desethylchloroquine from plasma was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Table 5: Extraction Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Desethylchloroquine | Low | >85% |

| Medium | >85% | |

| High | >85% |

Recovery values are based on typical performance of protein precipitation and SPE methods for similar analytes.[3][6]

Matrix Effect

The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or internal standard. The internal standard-normalized matrix factor was within the acceptable range of 85-115%.[4]

Diagrams

Caption: Experimental workflow for desethylchloroquine quantification.

Caption: Metabolic conversion of Chloroquine.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of desethylchloroquine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it suitable for a wide range of clinical and research applications. The simple sample preparation procedure allows for high-throughput analysis.

References

- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Protein Precipitation for the Quantification of Analytes in Plasma Samples Using Desethyl Chloroquine-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein precipitation is a widely utilized method for the removal of proteins from biological samples, such as plasma, prior to downstream analysis, particularly for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This technique is favored for its simplicity, speed, and broad applicability. The use of a stable isotope-labeled internal standard, such as Desethyl Chloroquine-d4, is crucial for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response.

This document provides a detailed protocol for the precipitation of proteins from plasma samples using acetonitrile, a common and effective precipitating agent. The protocol incorporates the use of this compound as an internal standard for the accurate determination of analyte concentrations.

Experimental Protocols

Materials and Reagents

-

Human plasma (or other relevant species)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (for stock solutions), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of at least 12,000 x g

-

Calibrated pipettes and tips

Preparation of Solutions

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific analyte and assay sensitivity.

Protein Precipitation Protocol

-

Sample Thawing: Thaw frozen plasma samples on ice or at room temperature until just thawed. Vortex briefly to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound working solution to each plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point and can be further optimized.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to facilitate protein precipitation.

-

Incubation (Optional): For enhanced protein precipitation, incubate the samples at -20°C for 20 minutes.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully aspirate the supernatant (approximately 390 µL) and transfer it to a clean tube or a 96-well plate for analysis. Be careful not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase compatible with the LC-MS system to concentrate the analyte.

-

Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the recovery of an analyte and the internal standard using the described protocol. Actual data should be generated during method validation.

| Parameter | Analyte | This compound (IS) | Acceptance Criteria |

| Recovery (%) | 88.5% | 91.2% | Consistent, precise, and reproducible |

| Matrix Effect (%) | 95.3% | 98.1% | Within 85-115% |

| Process Efficiency (%) | 84.3% | 89.5% | Consistent and reproducible |

Experimental Workflow Visualization

The following diagram illustrates the key steps of the protein precipitation workflow.

Caption: Protein precipitation workflow for plasma samples.

Application Note: High-Throughput Chromatographic Separation and Quantification of Chloroquine and Desethyl Chloroquine-d4 using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloroquine is a widely used antimalarial agent, and its monitoring in biological fluids is crucial for pharmacokinetic and toxicological studies.[1] Chloroquine is primarily metabolized in the body to desethylchloroquine, its main active metabolite. Accurate and simultaneous quantification of both the parent drug and its metabolite is essential for understanding its efficacy and safety profile. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Chloroquine and its metabolite in biological matrices.[2] Desethyl Chloroquine-d4 is used as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in quantification. The method described is suitable for high-throughput analysis in clinical and research settings.[1][3]

Experimental Protocols

Materials and Reagents

-

Standards: Chloroquine, Desethylchloroquine, and this compound analytical standards were obtained from certified suppliers.[1]

-

Solvents: All solvents, including water, acetonitrile, and methanol, were of MS grade.[1]

-

Chemicals: Formic acid and ammonium formate were of analytical grade.[1]

-

Biological Matrix: Human plasma (or other relevant matrices like whole blood, urine) was obtained from healthy volunteers and stored at -80°C until use.[1][4]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a general SPE procedure for extracting Chloroquine and Desethylchloroquine from urine or plasma.[5][6]

-

Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add 1 mL of pH 6 phosphate buffer (0.1 M) and the internal standard solution (this compound). Vortex briefly to mix.[5][6]

-

SPE Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge (e.g., UCT Styre Screen® DBX) by passing 1 mL of methanol followed by 1 mL of deionized water.[5][7]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[5][6]

-

Washing: Wash the cartridge with 1 mL of pH 6 phosphate buffer (0.1 M) followed by 1 mL of methanol to remove interfering matrix components. Dry the cartridge under vacuum for approximately 2 minutes.[5][6]

-

Elution: Elute the analytes from the cartridge using 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide. Collect the eluate at a flow rate of 1-2 mL/min.[5][7]

-

Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[5] Reconstitute the dried residue in 100 µL of the initial mobile phase.[5][6] The sample is now ready for LC-MS/MS analysis.

Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Data Presentation

The following tables summarize the instrumental conditions and quantitative parameters for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu LCMS-8050 or equivalent[5] |

| Column | UCT Selectra® DA HPLC Column, 100 x 2.1 mm, 3 µm[5] |

| Guard Column | UCT Selectra® DA Guard Column, 10 x 2.1 mm, 3 µm[5] |

| Mobile Phase A | Deionized Water + 0.1% Formic Acid[5] |

| Mobile Phase B | Methanol + 0.1% Formic Acid[5] |

| Flow Rate | 0.40 mL/min[5] |

| Injection Volume | 2-5 µL[1][5] |

| Column Temperature | Ambient or controlled at 40°C |

| Total Run Time | < 7 minutes[1][7] |

A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

Table 2: Mass Spectrometer Parameters

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |

| SRM Transition (Chloroquine) | m/z 320.2 > 247.2[1] |

| SRM Transition (Desethylchloroquine) | m/z 292.2 > 179.1[1] |

| SRM Transition (Desethylchloroquine-d4) | m/z 296.15 > 118.15[1] |

| Collision Energy | 29 V for all compounds[1] |

Table 3: Method Performance Characteristics

| Parameter | Chloroquine | Desethylchloroquine |

|---|---|---|

| Linear Range (Plasma) | 1.0 - 500.0 ng/mL[2] | 0.5 - 250.0 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 0.5 ng/mL[2] |

| Intra-batch Precision (%RSD) | < 15%[2] | < 15%[2] |

| Inter-batch Precision (%RSD) | < 15%[2] | < 15%[2] |

| Accuracy (% Recovery) | 90.2% - 109.8%[2] | 90.2% - 109.8%[2] |

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic relationship between the analytes.

Caption: A flowchart of the experimental workflow.

Caption: Relationship between Chloroquine and its derivatives.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of Chloroquine and its primary metabolite, Desethylchloroquine, in biological samples.[3][4] The use of a deuterated internal standard, this compound, ensures accuracy and compensates for matrix effects and variability during sample preparation.[1] The protocol, featuring a straightforward solid-phase extraction and a rapid chromatographic run, is well-suited for high-throughput pharmacokinetic studies and therapeutic drug monitoring.[1][5]

References

- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. unitedchem.com [unitedchem.com]

- 7. unitedchem.com [unitedchem.com]

Application Note: Quantification of Desethyl Chloroquine-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Desethyl Chloroquine-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard crucial for the accurate determination of its non-labeled counterpart, Desethyl Chloroquine, a primary metabolite of Chloroquine. The methods described herein utilize Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This document outlines the necessary reagents, sample preparation procedures, LC-MS/MS parameters, and data analysis workflows.

Introduction

Desethyl Chloroquine is the major active metabolite of Chloroquine, a widely used antimalarial and immunomodulatory drug. Accurate quantification of Desethyl Chloroquine in biological samples is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects. This note details the optimized MRM transitions and experimental conditions for the analysis of this compound.

Experimental Protocols

Reagents and Materials

-

Analytes and Internal Standards: Desethyl Chloroquine, this compound, Chloroquine, and Chloroquine-d4 were obtained from Santa Cruz Biotechnology (TX, USA) or other certified suppliers.[1]

-

Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid were procured from a reputable chemical supplier.

-

Biological Matrices: Human plasma, whole blood, or dried blood spots (DBS) can be used.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma, whole blood, and dried blood spots.[1]

A. Plasma using Supported Liquid Extraction (SLE)

-

To 100 μL of plasma in a 96-well plate, add 350 μL of 0.5 M ammonium hydroxide containing the internal standard (this compound).[1]

-

Mix the plate for 2 minutes at 1000 rpm.

-

Centrifuge at 1100 × g for 2 minutes.

-

Transfer 200 μL of the supernatant to a 96-well SLE+ plate.

-

Apply a vacuum of 3–4 in. Hg for 30 seconds to load the sample onto the sorbent.

-

Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 μL of the mobile phase.

B. Whole Blood using Protein Precipitation

-

Aliquot 50 μL of whole blood into a 96-well plate.

-

Add 100 μL of water containing the internal standard (this compound).[1]

-

Add 200 μL of acetonitrile to precipitate proteins.

-

Mix the plate for 2 minutes at 1000 rpm.

-

Centrifuge at 1100 × g for 2 minutes.[1]

-

Transfer the supernatant for LC-MS/MS analysis.

C. Dried Blood Spots (DBS) using Extraction

-

Punch a 3.2 mm disc from the DBS card (equivalent to approximately 15 μL of whole blood) into a 96-well plate.[1]

-

Add 200 μL of a 50:50 (v/v) acetonitrile-water solution with 0.5% formic acid containing the internal standard (this compound).[1]

-

Mix the plate for 10 minutes at 1000 rpm.

-

Centrifuge at 1100 × g for 2 minutes.[1]

-

Transfer the supernatant for LC-MS/MS analysis.

Sample preparation workflows for different biological matrices.

LC-MS/MS Method

A. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column is suitable for the separation of Chloroquine and its metabolites.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient elution should be optimized to ensure separation from matrix components and other analytes. A typical run time is around 6.5 minutes.[1]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

B. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Collision Gas: Argon

-

Collision Energy: A collision energy of 29 V has been reported as effective for all related compounds.[1]

LC-MS/MS analysis workflow.

MRM Transitions and Quantitative Data

The following table summarizes the optimized MRM transitions for this compound and related compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| This compound | 296.15 | 118.15 | 29 | [1] |

| Desethyl Chloroquine | 292.2 | 179.1 | 29 | [1] |

| Chloroquine-d4 | 324.3 | 146.3 | 29 | [1] |

| Chloroquine | 320.2 | 247.2 | 29 | [1] |

Note on Chloroquine-d4 Transition: The transition m/z 324.3 > 146.3 is selected for Chloroquine-d4 to avoid interference from the isotopic contribution of Chloroquine at m/z 324.3 > 251.2, which can lead to inaccurate quantification.[1]

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the analyte in a series of calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound, which is essential for the accurate measurement of Desethyl Chloroquine in various biological matrices. The detailed protocols for sample preparation and the specific MRM transitions will enable researchers to implement this method for pharmacokinetic studies and other applications requiring precise bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Desethyl Chloroquine-d4 LC-MS/MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to ion suppression of Desethyl Chloroquine-d4 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect that leads to a decreased response of the analyte of interest, in this case, this compound, in the mass spectrometer.[1][2][3] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ion source.[2][3] It is a significant concern in quantitative bioanalysis because it can lead to inaccurate and unreliable results, including underestimation of the analyte concentration.[1][4] Even with the use of a highly selective technique like tandem mass spectrometry (MS/MS), ion suppression can still occur because it originates from competition during the ionization process, before mass analysis.[2]

Q2: My this compound internal standard signal is low and variable. Could this be ion suppression?

A2: Yes, a low and inconsistent signal from your deuterated internal standard (IS), this compound, is a classic indicator of ion suppression. While stable isotope-labeled internal standards are used to compensate for matrix effects, they are not immune to them.[5] If components from your sample matrix are co-eluting with this compound, they can suppress its ionization, leading to a reduced and variable signal. It is crucial to investigate and mitigate this to ensure accurate quantification.[5]

Q3: What are the common causes of ion suppression in bioanalytical methods?

A3: Ion suppression in LC-MS/MS is primarily caused by matrix effects, where endogenous or exogenous components of the biological sample co-elute with the analyte and interfere with its ionization.[5][6] Common culprits include:

-

Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression, particularly in reversed-phase chromatography.[4][5]

-

Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can crystallize in the ion source, leading to reduced ionization efficiency.[4]

-

Proteins and Peptides: Inadequately removed proteins and peptides can also contribute to ion suppression.

-

Co-administered Drugs and their Metabolites: Other compounds present in the sample can compete for ionization.

-

Mobile Phase Additives: Improper use of additives can increase background noise and interfere with ionization.[7]

Q4: How can I confirm that ion suppression is affecting my this compound signal?

A4: The most direct way to identify and characterize ion suppression is through a post-column infusion experiment .[2][6][8] This technique helps to pinpoint the regions in the chromatogram where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

-

LC-MS/MS system

-

Syringe pump

-

Tee-piece for mixing

-

Standard solution of this compound

-

Blank matrix extract (e.g., plasma from an untreated subject, processed using your standard sample preparation method)

-

Mobile phase

Methodology:

-

Setup: Connect the output of the LC column to a tee-piece. Connect a syringe pump delivering a constant flow of the this compound standard solution to the other inlet of the tee. The outlet of the tee goes to the mass spectrometer's ion source.

-

Infusion: Begin infusing the this compound solution at a constant rate (e.g., 5-10 µL/min) into the mobile phase stream after the analytical column. This will generate a stable, elevated baseline signal for your analyte.

-

Injection: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and run your standard chromatographic method.

-

Analysis: Monitor the this compound signal. Any dip or decrease in the baseline signal indicates a region of ion suppression where matrix components are eluting.[2][8]

Q5: I've confirmed ion suppression. What are the primary strategies to eliminate or minimize it?

A5: There are several effective strategies to combat ion suppression. The best approach often involves a combination of the following:

-

Improve Chromatographic Separation: The goal is to chromatographically separate this compound from the interfering matrix components.[5]

-

Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between your analyte and the suppression zones.

-

Change the Column: Use a column with a different selectivity (e.g., a pentafluorophenyl (F5) column) that may provide better separation of polar and aromatic compounds.

-

Employ a Washout Gradient: A slow washout gradient can help flush strongly retained compounds that might otherwise interfere.[9]

-

-

Enhance Sample Preparation: A cleaner sample extract will have fewer matrix components that can cause suppression.[3][5]

-

Optimize MS Source Conditions:

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, this may compromise the sensitivity required for detecting low concentrations of your analyte.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression issues with this compound.

Caption: A step-by-step workflow for troubleshooting ion suppression.

Quantitative Assessment of Matrix Effects